molecular formula C27H26N2O8 B8231819 (S)-1-Allyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate

(S)-1-Allyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate

Cat. No.: B8231819
M. Wt: 506.5 g/mol
InChI Key: PVQQZKSQYHKRQN-QFIPXVFZSA-N
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Description

(S)-1-Allyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate is a complex organic compound that features a variety of functional groups, including an allyl group, a dioxopyrrolidinyl group, and a fluorenylmethoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Allyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate typically involves multiple steps:

    Formation of the Allyl Ester: The initial step involves the esterification of an appropriate carboxylic acid with allyl alcohol under acidic conditions.

    Introduction of the Dioxopyrrolidinyl Group: This step involves the reaction of the allyl ester with a dioxopyrrolidinyl derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group, which is introduced via a reaction with Fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Allyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The dioxopyrrolidinyl group can be reduced to a hydroxyl group.

    Substitution: The Fmoc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for aldehyde formation.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotect the Fmoc group.

Major Products

    Epoxide or Aldehyde: From oxidation of the allyl group.

    Hydroxyl Group: From reduction of the dioxopyrrolidinyl group.

    Free Amino Group: From deprotection of the Fmoc group.

Scientific Research Applications

(S)-1-Allyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate or as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Allyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Allyl 5-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanedioate: shares similarities with other fluorenylmethoxycarbonyl-protected amino acids and esters.

    Fmoc-Lysine: Another Fmoc-protected amino acid with a similar protective group but different side chain.

    Fmoc-Glycine: A simpler Fmoc-protected amino acid without the complex side chains.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-prop-2-enyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O8/c1-2-15-35-26(33)22(11-14-25(32)37-29-23(30)12-13-24(29)31)28-27(34)36-16-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,21-22H,1,11-16H2,(H,28,34)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQQZKSQYHKRQN-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@H](CCC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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